

"CAS number and IUPAC name of 2-(4-Ethoxyphenyl)imidazole"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)imidazole

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Technical Guide: 2-(4-Ethoxyphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the well-established activities of the 2-arylimidazole class of compounds. All quantitative data, both experimental and predicted, are summarized in structured tables. Methodologies and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The 2-arylimidazole motif, in particular, is associated with a wide range of pharmacological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral properties. These activities often stem from the ability of the imidazole ring to participate in hydrogen bonding and coordinate with



metallic centers in enzymes, while the aryl substituent at the 2-position allows for fine-tuning of steric and electronic properties to modulate biological activity. 2-(4-Ethoxyphenyl)-1H-imidazole represents a specific analogue within this class, and this guide serves to provide a foundational understanding of its synthesis and potential utility.

Chemical Identity

While a specific CAS number for 2-(4-ethoxyphenyl)-1H-imidazole is not readily found in major chemical databases, its identity can be defined by its IUPAC name and structural formula.

Identifier	Value
IUPAC Name	2-(4-ethoxyphenyl)-1H-imidazole
Molecular Formula	C11H12N2O
Molecular Weight	188.23 g/mol
Canonical SMILES	CCOc1ccc(cc1)c2[nH]cnc2
InChI Key	(Predicted)

Proposed Synthesis: Radziszewski Reaction

A plausible and efficient method for the synthesis of 2-(4-ethoxyphenyl)-1H-imidazole is the Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-ethoxybenzaldehyde), and a source of ammonia.

Experimental Protocol

Materials:

- 4-Ethoxybenzaldehyde (1.0 eq)
- Glyoxal (40% solution in water, 1.0 eq)
- Ammonium acetate (2.5 eq)

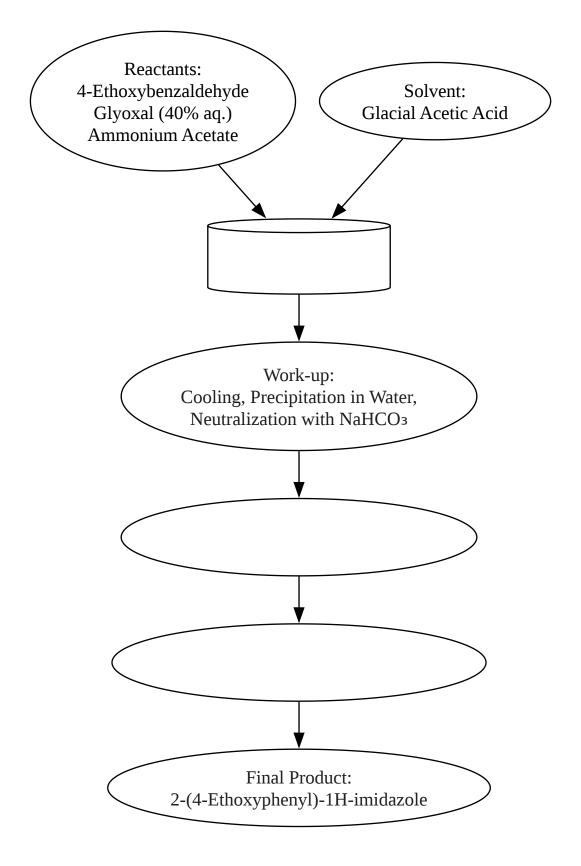


Glacial acetic acid (solvent)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4ethoxybenzaldehyde and glacial acetic acid.
- Add ammonium acetate to the mixture and stir until it dissolves.
- Slowly add the 40% aqueous solution of glyoxal to the reaction mixture.
- Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress
 of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
- The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-ethoxyphenyl)-1H-imidazole.





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Structural Characterization

The identity and purity of the synthesized 2-(4-ethoxyphenyl)-1H-imidazole would be confirmed using standard analytical techniques.

Predicted Spectral Data

The following table summarizes the expected spectral data based on the analysis of structurally similar 2-arylimidazoles.

Technique	Expected Data
¹ H NMR	δ (ppm): 1.4 (t, 3H, -CH ₃), 4.1 (q, 2H, -OCH ₂ -), 6.9-7.0 (d, 2H, Ar-H), 7.1 (s, 2H, imidazole C4-H, C5-H), 7.8-7.9 (d, 2H, Ar-H), 12.5 (br s, 1H, N-H)
¹³ C NMR	δ (ppm): 15.0 (-CH ₃), 64.0 (-OCH ₂ -), 115.0 (Ar-C), 122.0 (imidazole C4/C5), 128.0 (Ar-C), 130.0 (Ar-C), 146.0 (imidazole C2), 160.0 (Ar-C-O)
FT-IR	ν (cm ⁻¹): 3100-3000 (N-H stretch), 2980-2850 (C-H stretch), 1610 (C=N stretch), 1520 (C=C stretch), 1250 (C-O stretch)
Mass Spec (ESI+)	m/z: 189.1022 [M+H]+

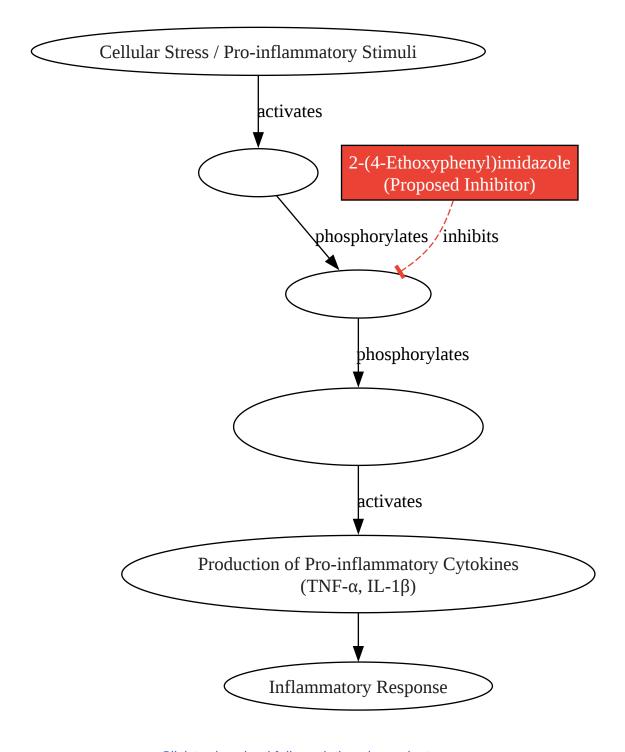
Potential Biological Activity and Signaling Pathways

Derivatives of 2-arylimidazole are known to interact with various biological targets. A significant area of research for this class of compounds is in the inhibition of inflammatory pathways.

Inhibition of p38 MAPK Signaling Pathway

Many 2-arylimidazole derivatives are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. Inhibition of p38 MAPK can lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .





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Conclusion

While 2-(4-ethoxyphenyl)-1H-imidazole is not a widely documented compound, its synthesis is feasible through established methods like the Radziszewski reaction. Based on the known pharmacology of the 2-arylimidazole scaffold, it holds potential as a modulator of inflammatory







signaling pathways, such as the p38 MAPK cascade. The experimental protocols and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and evaluate this compound for its potential therapeutic applications. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

• To cite this document: BenchChem. ["CAS number and IUPAC name of 2-(4-Ethoxyphenyl)imidazole"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047177#cas-number-and-iupac-name-of-2-4-ethoxyphenyl-imidazole]

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